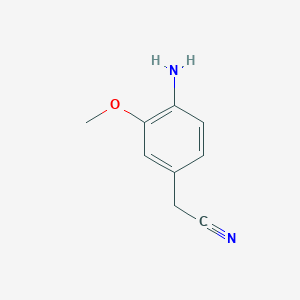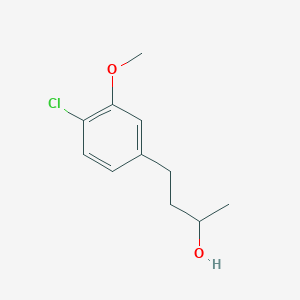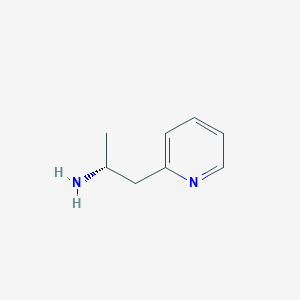
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea: , also known by its IUPAC name 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide , is a chemical compound with the following structure:
Structure: CH3OC6H4C(NH2CONH2)NHC(CH2)CH3
It contains a piperidine ring and a urea moiety, making it an interesting compound for various applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine in the presence of a base (such as triethylamine) to form the corresponding amide. The urea functionality can then be introduced using a suitable carbonylating agent.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Analyse Des Réactions Chimiques
Reactions: 3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea can undergo various chemical reactions:
Substitution: The urea group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: The aromatic ring and the piperidine moiety are susceptible to oxidation or reduction.
Amidation: The amide functionality can react with other amines or carboxylic acids.
Amide Formation: 4-Methoxybenzoyl chloride, piperidine, and a base (e.g., triethylamine).
Urea Formation: Carbonylating agents (e.g., phosgene, urea derivatives).
Major Products: The major product is 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide itself. Side products may include regioisomers or byproducts from undesired reactions.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea finds applications in:
Medicinal Chemistry: It may act as a potential drug candidate due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, further research could identify related structures and highlight the uniqueness of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17) |
Clé InChI |
CZTUIORZGGOJRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)






![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)





